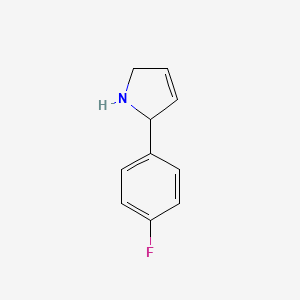
1H-Pyrrole, 2-(4-fluorophenyl)-2,5-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 2-(4-fluorophenyl)-2,5-dihydro- is a heterocyclic organic compound that features a pyrrole ring substituted with a 4-fluorophenyl group
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole, 2-(4-fluorophenyl)-2,5-dihydro- can be achieved through several synthetic routes. One common method involves the reaction of 1-(4-fluorophenyl)-2-(tetrahydropyrimidin-2(1H)-ylidene)ethanone with 1H-indole and 1-(4-fluorophenyl)-2,2-dihydroxyethanone . This three-component one-pot reaction is efficient and yields highly functionalized bicyclic pyrrole derivatives.
Analyse Chemischer Reaktionen
1H-Pyrrole, 2-(4-fluorophenyl)-2,5-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring. Reagents such as halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole, 2-(4-fluorophenyl)-2,5-dihydro- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the study of reaction mechanisms and synthetic methodologies.
Biology: This compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole, 2-(4-fluorophenyl)-2,5-dihydro- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target being studied.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole, 2-(4-fluorophenyl)-2,5-dihydro- can be compared with other similar compounds, such as:
1H-Indole derivatives: These compounds also contain a heterocyclic ring and exhibit diverse biological activities.
Pyrrolopyrazine derivatives: These compounds have a similar pyrrole ring structure and are known for their antimicrobial and anticancer properties.
The uniqueness of 1H-Pyrrole, 2-(4-fluorophenyl)-2,5-dihydro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrrole derivatives.
Eigenschaften
Molekularformel |
C10H10FN |
|---|---|
Molekulargewicht |
163.19 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole |
InChI |
InChI=1S/C10H10FN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-6,10,12H,7H2 |
InChI-Schlüssel |
LWPCVECAHSZHNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC(N1)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


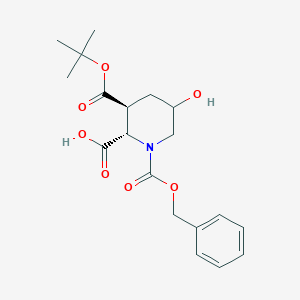
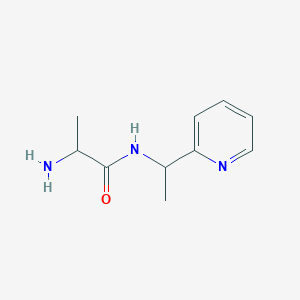
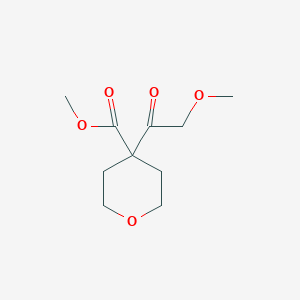

![[(1S,11S)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl] 2-methylpropanoate](/img/structure/B14797338.png)

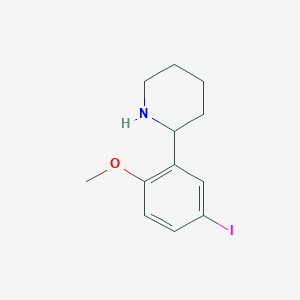
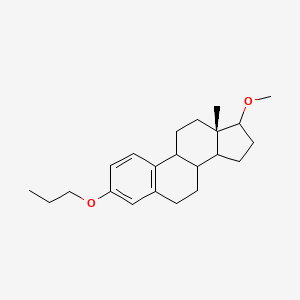
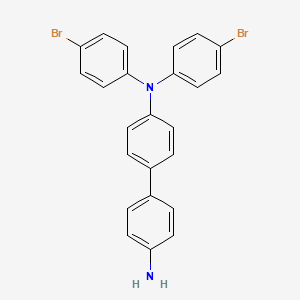
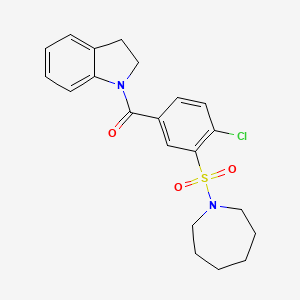
![Diethylamine (E)-3'-((1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14797383.png)
![N'-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]cyclohexanecarbohydrazide](/img/structure/B14797385.png)


